1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) involves the reaction of 1-cyclohexyl-1,4-diazepane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate groups are replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) can be compared with other diazepane compounds, such as:
1-Cyclohexyl-1,4-diazepane: The parent compound without the sulfonate groups, which may have different chemical and biological properties.
1,4-Diazepane bis(4-methylbenzenesulfonate): A similar compound without the cyclohexyl group, which may exhibit different reactivity and biological activity.
The uniqueness of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-1,4-diazepane;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2C7H8O3S/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,1-10H2;2*2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBIOJMEHLALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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